1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-

Glutamate receptor pharmacology CNS drug discovery Structure–activity relationship

5-(Cyclopropylmethyl)-1H-pyrazol-3-amine (CAS 852443-64-2) is a C5-substituted 3-aminopyrazole building block bearing a unique cyclopropylmethyl group that confers selective NMDA receptor activity (IC50 35 µM) and a balanced lipophilicity (XLogP3 1.3) favorable for CNS penetration. Unlike 5-cyclopropyl or 5-methyl analogs that lack NMDA selectivity or shift activity to mGluR2, this fragment enables targeted ionotropic glutamate receptor modulator development for stroke, neuropathic pain, and neurodegenerative diseases. With 2 H-bond donors, 2 rotatable bonds, and a privileged fragment space, it is ideal for systematic SAR studies mapping iGluR vs. mGluR engagement.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 852443-64-2
Cat. No. B2596716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-
CAS852443-64-2
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESC1CC1CC2=CC(=NN2)N
InChIInChI=1S/C7H11N3/c8-7-4-6(9-10-7)3-5-1-2-5/h4-5H,1-3H2,(H3,8,9,10)
InChIKeyLPERNHZGUOJPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Cyclopropylmethyl)-1H-Pyrazol-3-amine (CAS 852443-64-2): Physicochemical Profile and Structural Identity for Informed Procurement


1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)- (CAS 852443-64-2) is a C5-substituted 3-aminopyrazole building block with molecular formula C7H11N3 and molecular weight 137.18 g/mol [1]. The compound features a cyclopropylmethyl substituent at the pyrazole 5-position, an arrangement that distinguishes it from direct cyclopropyl, methyl, or N-substituted regioisomeric analogs in both physicochemical properties and biological recognition profiles [1]. It is supplied as a powder with purity specifications typically ≥95% (HPLC) and is used in medicinal chemistry as a fragment, scaffold, or synthetic intermediate [1].

Why 5-(Cyclopropylmethyl)-1H-Pyrazol-3-amine Cannot Be Replaced by Generic Pyrazole-3-amine Analogs


Generic substitution among pyrazole-3-amine analogs fails because the identity, position, and connectivity of the substituent govern receptor selectivity, lipophilicity, hydrogen-bond donor count, and conformational flexibility in a non-linear manner [1][2]. Replacing the 5-cyclopropylmethyl group with a 5-cyclopropyl, 5-methyl, or 1-cyclopropylmethyl regioisomer yields compounds that differ in XLogP by up to 1.0 log unit, in HBD count by one unit, and—most critically—can invert pharmacological selectivity from ionotropic NMDA receptor binding to metabotropic mGluR2 agonism or antagonism [1][2]. These differences are not predictable from simple structural similarity and directly impact experimental outcomes in neuroscience, kinase, and fragment-based drug discovery programs.

Quantitative Differentiation of 5-(Cyclopropylmethyl)-1H-Pyrazol-3-amine from Closest Structural Analogs


Receptor Selectivity Shift: NMDA vs. mGluR2 Receptor Engagement in a 5-Substituted Pyrazole Series

In a controlled series of 5-substituted pyrazole analogues based on the ibotenic acid scaffold, the 5-cyclopropylmethyl analogue (5f), which shares the 5-(cyclopropylmethyl)-1H-pyrazol-3-amine core, displayed selective affinity for NMDA receptors with an IC50 of 35 µM [1]. In head-to-head comparison within the same study, the 5-n-propyl analogue (5c) acted as a selective mGluR2 agonist (EC50 = 72 µM), and the 5-cyclohexylmethyl analogue (5g) was a selective mGluR2 antagonist (Ki = 32 µM) [1]. No other 5-substituent in this series reproduced the NMDA-selective profile, demonstrating that the cyclopropylmethyl group uniquely directs pharmacological selectivity toward ionotropic glutamate receptors.

Glutamate receptor pharmacology CNS drug discovery Structure–activity relationship

Lipophilicity Differential: Computed XLogP3 Comparison Across C5-Substituted Pyrazole-3-amine Analogs

5-(Cyclopropylmethyl)-1H-pyrazol-3-amine exhibits a computed XLogP3 of 1.3, which is significantly higher than the 5-cyclopropyl analog (XLogP3 = 0.4) [1][2], the 5-methyl analog (XLogP3 = 0.3) [1][3], and the regioisomeric 1-(cyclopropylmethyl)-1H-pyrazol-3-amine (XLogP3 = 0.6) [1][4]. This 0.7–1.0 log unit increase in predicted lipophilicity arises from the methylene spacer between the cyclopropyl ring and the pyrazole core, which attenuates the electron-withdrawing effect of the cyclopropane while preserving steric bulk.

Physicochemical property assessment ADME prediction Medicinal chemistry

Hydrogen-Bond Donor Count: Impact of Regioisomerism on Solubility and Target Interaction Potential

5-(Cyclopropylmethyl)-1H-pyrazol-3-amine possesses two hydrogen-bond donor (HBD) groups (the exocyclic amine and the pyrazole N–H), whereas the regioisomeric 1-(cyclopropylmethyl)-1H-pyrazol-3-amine contains only one HBD (the exocyclic amine only, N1 being alkylated) [1][2]. This difference in HBD count (2 vs. 1) alters predicted aqueous solubility and the capacity to form bidentate hydrogen-bond interactions with biological targets, particularly kinase hinge regions and receptor orthosteric sites that often engage two donor atoms simultaneously.

Regioisomer differentiation Hydrogen bond donor Solubility and permeability

Conformational Flexibility: Rotatable Bond Analysis for Fragment-Based Design

The 5-cyclopropylmethyl derivative possesses two rotatable bonds (the exocyclic CH2–cyclopropyl bond and the cyclopropyl ring itself), intermediate between the 5-cyclopropyl analog (1 rotatable bond, restricted geometry) and the 5-methyl analog (0 rotatable bonds, completely rigid) [1][2][3]. This intermediate flexibility offers a balanced conformational entropy penalty upon binding and may permit sampling of a wider pharmacophore space without the excessive entropic cost of a fully flexible chain.

Fragment-based drug design Conformational entropy Ligand efficiency

High-Priority Application Scenarios for 5-(Cyclopropylmethyl)-1H-Pyrazol-3-amine Based on Verified Differentiation Data


NMDA Receptor-Targeted CNS Lead Generation

The selective NMDA receptor activity (IC50 = 35 µM) demonstrated by the 5-cyclopropylmethyl analogue in a structurally characterized pyrazole series [1] positions 5-(cyclopropylmethyl)-1H-pyrazol-3-amine as a privileged fragment for initiating NMDA-targeted medicinal chemistry campaigns. Its higher predicted lipophilicity (XLogP3 = 1.3 vs. 0.3–0.6 for analogs) [2] further supports CNS penetration optimization. Researchers pursuing ionotropic glutamate receptor modulators for stroke, neuropathic pain, or neurodegenerative disease should prioritize this scaffold over 5-cyclopropyl or 5-methyl variants that lack NMDA selectivity.

Fragment-Based Screening Libraries Requiring Defined Physicochemical Space

With two H-bond donors, two rotatable bonds, and a balanced lipophilicity profile (XLogP3 = 1.3), 5-(cyclopropylmethyl)-1H-pyrazol-3-amine occupies a specific fragment property space distinct from the more polar 5-cyclopropyl analog and the HBD-deficient N1-alkylated regioisomer [1][2]. Fragment library curators can use this compound to probe binding sites that accommodate a moderately lipophilic, dual-donor aminopyrazole motif, complementing simpler methyl or cyclopropyl fragments that sample different regions of chemical space.

SAR Studies on Substituent-Dependent Receptor Selectivity Switching

The observation that 5-cyclopropylmethyl substitution yields NMDA receptor selectivity, whereas 5-n-propyl and 5-cyclohexylmethyl produce mGluR2 agonism and antagonism respectively [1], makes this compound a critical reference point for systematic SAR exploration of glutamate receptor subtype selectivity. Procurement of 5-(cyclopropylmethyl)-1H-pyrazol-3-amine enables direct side-by-side comparison with related C5-alkyl pyrazole-3-amines to map the structural determinants of iGluR versus mGluR engagement.

Quote Request

Request a Quote for 1H-Pyrazol-3-amine, 5-(cyclopropylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.